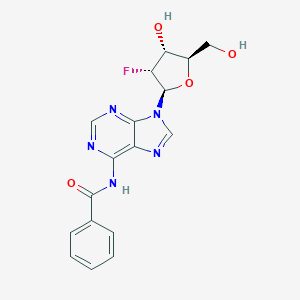

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

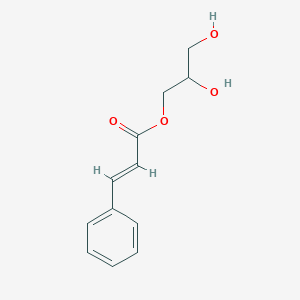

“N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is a modified adenosine with a fluorine atom in the 2’ position . It is used in the chemical synthesis of oligonucleotides . This compound is not intended for human or veterinary use, but for research use only.

Synthesis Analysis

Nucleoside phosphoramidites are used in the chemical synthesis of oligonucleotides . The destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G was found to be 3-5 kcal/mol, but 9 kcal/mol when it opposes C .Molecular Structure Analysis

The molecular formula of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is C17H16FN5O4. The molecular weight is 373.3 g/mol.Chemical Reactions Analysis

Brief irradiation (lambda > 360 nm, 20 min) of DNA containing the P base and piperidine treatment causes strand cleavage giving the 3’- and 5’-phosphates .Physical And Chemical Properties Analysis

The density of “N6-Benzoyl-2’-fluoro-2’-deoxyadenosine” is predicted to be 1.67±0.1 g/cm3 . It should be stored at a temperature of 2-8°C . The pKa is predicted to be 7.87±0.43 .Wissenschaftliche Forschungsanwendungen

Synthesis of Oligonucleotides

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine is used in the synthesis of oligonucleotides. Schulhof, Molko, and Teoule (1987) highlighted its role in the synthesis process, emphasizing its stability against depurination under acidic conditions (Schulhof, Molko, & Teoule, 1987). Similarly, Kore, Yang, and Srinivasan (2014) described its use in synthesizing triphosphates of nucleosides, highlighting its efficiency in one-pot synthesis methods (Kore, Yang, & Srinivasan, 2014).

Nucleopeptide Synthesis

In nucleopeptide synthesis, Dreef‐Tromp et al. (1990) utilized a specific protecting group for N6-amino function of deoxyadenosine, demonstrating the effectiveness of this approach in nucleopeptide synthesis (Dreef‐Tromp et al., 1990).

Biochemical Studies

For biochemical studies, Kim et al. (1995) detailed an efficient route to N6 adducts of deoxyadenosine. Their work highlighted the role of N6-Benzoyl-2'-fluoro-2'-deoxyadenosine in studying the interactions of polycyclic aromatic hydrocarbons with DNA (Kim et al., 1995).

Synthesis of Labelled Nucleosides

Terrazas, Ariza, and Vilarrasa (2005) developed an efficient route to synthesize deoxyadenosine derivatives labeled on both the amino group and nitrogen, using N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Terrazas, Ariza, & Vilarrasa, 2005).

Development of Nucleotide Standards

Han et al. (1996) synthesized deoxyadenosine 3'-phosphates bearing N6 adducts, utilizing this compound for developing standards in biochemical assays (Han et al., 1996).

Improvements in Synthetic Methodologies

McBride and Caruthers (1983) discussed the synthesis and characterization of N6(N-methyl-2-pyrrolidine amidine) 2'-deoxyadenosine, highlighting the stability of this compound compared to N-benzoyldeoxyadenosine (McBride & Caruthers, 1983).

Epigenetic Studies

In epigenetic studies, Liu et al. (2016) reported the accumulation of DNA N6-methyldeoxyadenosine (6mA), a modification in which N6-Benzoyl-2'-fluoro-2'-deoxyadenosine plays a role, during the early embryogenesis of vertebrates (Liu et al., 2016).

Safety And Hazards

Zukünftige Richtungen

“N6-Benzoyl-2’-deoxy-5’-O-DMT-2’-fluoroadenosine” also inhibits chemotaxis in roseobacters, which is the movement of cells or organisms in response to certain factors . This antibiotic may be useful for preventing symbiosis between marine bacteria and other organisms, as it inhibits the motility of these bacteria and their cycling .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJZTLWDAQVZBU-YAMOITTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N6-Benzoyl-2'-fluoro-2'-deoxyadenosine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-YL)oxy]acetonitrile](/img/structure/B168519.png)